1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride
CAS No.: 1461704-78-8
Cat. No.: VC2867986
Molecular Formula: C6H13ClF3N
Molecular Weight: 191.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461704-78-8 |
|---|---|
| Molecular Formula | C6H13ClF3N |
| Molecular Weight | 191.62 g/mol |
| IUPAC Name | 1,1,1-trifluoro-4-methylpentan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H12F3N.ClH/c1-4(2)5(10)3-6(7,8)9;/h4-5H,3,10H2,1-2H3;1H |
| Standard InChI Key | LQCXJBWSVNRMRA-UHFFFAOYSA-N |
| SMILES | CC(C)C(CC(F)(F)F)N.Cl |
| Canonical SMILES | CC(C)C(CC(F)(F)F)N.Cl |
Introduction
Chemical Structure and Properties
1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride is characterized by the presence of a trifluoromethyl group and an amino group, both of which contribute to its distinct chemical and biological properties. The trifluoromethyl moiety significantly influences the compound's behavior in biological systems and chemical reactions.
Molecular Identification
The compound is identified by several standard chemical identifiers as shown in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1461704-78-8 |
| Molecular Formula | C₆H₁₃ClF₃N |
| Molecular Weight | 191.62 g/mol |
| IUPAC Name | 1,1,1-trifluoro-4-methylpentan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H12F3N.ClH/c1-4(2)5(10)3-6(7,8)9;/h4-5H,3,10H2,1-2H3;1H |
| Standard InChIKey | LQCXJBWSVNRMRA-UHFFFAOYSA-N |
| SMILES | CC(C)C(CC(F)(F)F)N.Cl |
Table 1: Key chemical identifiers of 1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride
Physical Properties
The physical properties of 1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride are influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the hydrochloride salt form. While specific physical data for this exact compound is limited in the available literature, its structure suggests certain predictable properties:
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Physical State: Typically exists as a solid at room temperature
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Solubility: The hydrochloride salt form generally enhances water solubility compared to the free amine
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Stability: The trifluoromethyl group contributes to increased chemical stability
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Hydrogen Bond Characteristics: Contains potential hydrogen bond donors and acceptors, affecting its intermolecular interactions
Biological Activity
The biological activity of 1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride is significantly influenced by its structural features, particularly the trifluoromethyl group.
Membrane Interactions
The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is a crucial property for potential pharmaceutical applications. This characteristic stems from the lipophilic nature of the CF₃ group, which can facilitate passive diffusion across cell membranes.
Protein Interactions
1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride can interact with hydrophobic pockets in proteins and enzymes, potentially modulating their activity. The trifluoromethyl group provides:
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Enhanced binding affinity to protein targets
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Increased metabolic stability
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Altered electronic properties compared to non-fluorinated analogues
Applications and Uses
Pharmaceutical Applications
1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride serves as a valuable building block in pharmaceutical research and development. Its applications in this field include:
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Intermediate Synthesis: Used as a key intermediate in the synthesis of more complex pharmaceutical compounds
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Drug Discovery: Employed in medicinal chemistry programs to create novel therapeutic candidates
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Structure-Activity Relationship Studies: Utilized to investigate how fluorination affects biological activity of drug candidates
Chemical Research Applications
Beyond pharmaceutical applications, this compound has significant value in various chemical research contexts:
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Synthetic Building Block: Serves as a starting material for diverse chemical synthesis pathways
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Reagent in Chemical Reactions: Functions as a reagent in specific chemical transformations
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Fluorine Chemistry: Contributes to the development and understanding of organofluorine chemistry
Comparison with Similar Compounds
1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride is part of a broader family of fluorinated amine compounds, each with distinct properties based on their structural differences.
Structural Comparisons
When compared to structurally related compounds, such as 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride, significant differences emerge that affect reactivity and biological interactions. The key distinction is the carbon chain length, which influences:
Comparison with Other Trifluoromethyl Compounds
Table 2 presents a comparison between 1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride and other trifluoromethyl-containing compounds:
Table 2: Comparative analysis of trifluoromethyl-containing compounds
Research Implications and Future Directions
The unique properties of 1,1,1-Trifluoro-4-methylpentan-3-amine hydrochloride suggest several promising research directions:
Medicinal Chemistry Applications
The compound's ability to penetrate biological membranes and interact with protein targets makes it potentially valuable in developing new therapeutic agents, particularly those requiring:
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Enhanced membrane permeability
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Improved metabolic stability
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Modified hydrogen bonding properties
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